Lipophilicity Modulation: XLogP3 Comparison Reveals a ~0.6 Log Unit Reduction Versus 2-(Methylthio)benzimidazole
The target compound exhibits an XLogP3 of 1.5, compared to 2.1 for 2-(methylthio)benzimidazole—a difference of −0.6 log units [1][2]. This reduction is attributable to the replacement of the methyl group with the more polar azetidine ring, which introduces an additional nitrogen atom and lowers overall lipophilicity. In CNS drug discovery, compounds with LogP values between 1 and 3 are generally favored for balancing blood–brain barrier permeability and aqueous solubility; the target compound sits near the lower boundary of this window, whereas 2-(methylthio)benzimidazole is closer to the center [3].
| Evidence Dimension | Octanol-water partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-(Methylthio)benzimidazole: XLogP3 = 2.1 |
| Quantified Difference | ΔXLogP3 = −0.6 (target is 28.6% lower) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values sourced from PubChem compound records. |
Why This Matters
For CNS-targeted programs, a 0.6 log unit reduction can meaningfully shift the balance between passive permeability and solubility-driven clearance, influencing lead optimization decisions.
- [1] PubChem Compound Summary CID 62786126, 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole, XLogP3 = 1.5, accessed 2026-05-05. View Source
- [2] PubChem Compound Summary CID 87572495, 2-(Methylthio)benzimidazole (CAS 7152-24-1), XLogP3 = 2.1, accessed 2026-05-05. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
